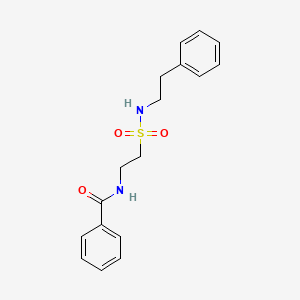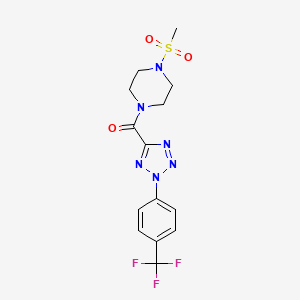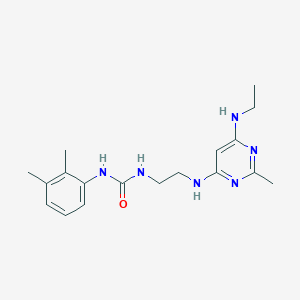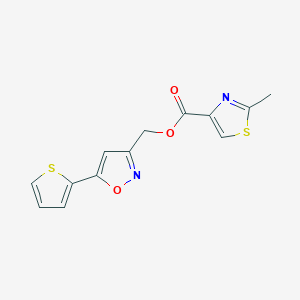
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate: is a chemical compound with the molecular formula C20H42N4O2Sn and a molecular weight of 489.28 g/mol . This compound is known for its unique structure, which includes an azido group, a carbamate group, and a tributylstannyl group. It is often used in organic synthesis and various scientific research applications.
Méthodes De Préparation
The synthesis of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-bromoethyl azide in the presence of a base to form tert-butyl (2-azidoethyl)carbamate. This intermediate is then reacted with tributyltin hydride under specific conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The stannyl group can be oxidized to form organotin oxides or other organotin compounds.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it useful in the development of new pharmaceuticals and drug candidates.
Bioconjugation: The azido group allows for click chemistry reactions, which are used to attach the compound to biomolecules for various biological studies.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate depends on its application. In organic synthesis, it acts as a reagent that can introduce azido or stannyl groups into target molecules. In biological applications, the azido group can participate in click chemistry reactions, allowing for the attachment of the compound to biomolecules. The stannyl group can also participate in various organotin reactions, which are useful in material science and catalysis .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-azidoethyl)((tributylstannyl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-azidoethyl)carbamate: Lacks the stannyl group, making it less versatile in organotin chemistry.
(2-Azidoethyl)tributylstannane: Lacks the carbamate group, limiting its use in certain synthetic applications.
tert-Butyl (2-bromoethyl)((tributylstannyl)methyl)carbamate: Contains a bromo group instead of an azido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of azido, carbamate, and stannyl groups, which provide a wide range of reactivity and applications in various fields of research.
Propriétés
IUPAC Name |
tert-butyl N-(2-azidoethyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O2.3C4H9.Sn/c1-8(2,3)14-7(13)12(4)6-5-10-11-9;3*1-3-4-2;/h4-6H2,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDRZJIMUWRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3020675.png)

![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)





![N-(1,3-BENZOTHIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3020692.png)
